2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is fused with various functional groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the Dimroth rearrangement is a notable reaction used in the synthesis of pyrimidine derivatives, which involves the isomerization of heterocycles through ring opening and closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(2-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-10-21-14(11-12)20-17(23)15(18(21)24)16(22)19-9-7-13-5-3-2-4-6-13/h2-6,8,10-11,23H,7,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVXGGQQBDPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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